molecular formula C17H22O4 B13478448 4-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentyl]benzoic acid

4-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentyl]benzoic acid

Cat. No.: B13478448
M. Wt: 290.4 g/mol
InChI Key: WKQDETNCJNLKSC-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety and a cyclopentyl group substituted with a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl intermediate can be synthesized through a series of reactions, including cyclization and functional group transformations.

    Introduction of the Benzoic Acid Moiety: The benzoic acid group is introduced through a coupling reaction, often using reagents such as benzoic acid derivatives and coupling agents like DCC (dicyclohexylcarbodiimide).

    Esterification: The final step involves the esterification of the cyclopentyl intermediate with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitrobenzoic acids or halobenzoic acids.

Scientific Research Applications

4-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: Similar structure with a piperazine ring instead of a cyclopentyl group.

    4-[(tert-Butoxycarbonyl)amino]benzoic acid: Contains an amino group instead of a cyclopentyl group.

Properties

Molecular Formula

C17H22O4

Molecular Weight

290.4 g/mol

IUPAC Name

4-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentyl]benzoic acid

InChI

InChI=1S/C17H22O4/c1-17(2,3)21-16(20)14-9-8-13(10-14)11-4-6-12(7-5-11)15(18)19/h4-7,13-14H,8-10H2,1-3H3,(H,18,19)/t13-,14-/m1/s1

InChI Key

WKQDETNCJNLKSC-ZIAGYGMSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC[C@H](C1)C2=CC=C(C=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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